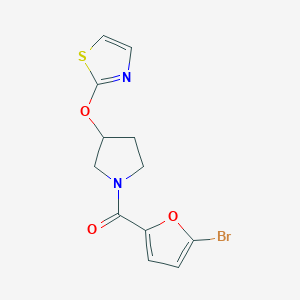

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone

CAS No.: 2201429-58-3

Cat. No.: VC4195038

Molecular Formula: C12H11BrN2O3S

Molecular Weight: 343.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2201429-58-3 |

|---|---|

| Molecular Formula | C12H11BrN2O3S |

| Molecular Weight | 343.2 |

| IUPAC Name | (5-bromofuran-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C12H11BrN2O3S/c13-10-2-1-9(18-10)11(16)15-5-3-8(7-15)17-12-14-4-6-19-12/h1-2,4,6,8H,3,5,7H2 |

| Standard InChI Key | LEKSXZJSESIIIY-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(O3)Br |

Introduction

(5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a furan ring, a thiazole moiety, and a pyrrolidine structure. This compound belongs to the class of heterocyclic compounds, which are widely studied for their pharmacological properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. These methods often include the use of halogenated compounds and nucleophilic substitution reactions, which are common in organic synthesis. The reactions are carried out under controlled conditions, with careful selection of solvents and catalysts to ensure high yields and purity of the final product.

Synthesis Steps:

-

Starting Materials: The synthesis begins with appropriate precursors, such as halogenated furan derivatives and thiazole-containing compounds.

-

Nucleophilic Substitution: The reaction involves nucleophilic substitution to form the desired ether linkage between the pyrrolidine and thiazole moieties.

-

Carbonyl Formation: The carbonyl group linking the furan ring to the pyrrolidine ring is formed through a suitable carbonylation reaction.

Characterization Techniques

The structure and purity of (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone are confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight and purity.

-

Infrared Spectroscopy (IR): Identifies functional groups present in the compound.

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural elucidation |

| Mass Spectrometry | Molecular weight and purity confirmation |

| Infrared Spectroscopy | Functional group identification |

Potential Applications

Compounds with similar structures to (5-Bromofuran-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone are often investigated for their potential biological activities, including antiproliferative effects against cancer cell lines. This suggests that such compounds may have therapeutic applications in the future.

Chemical Reactions

The compound can participate in various chemical reactions typical for its functional groups. Reaction conditions such as pH, temperature, and solvent system significantly influence the outcomes of these reactions, impacting yield and selectivity.

Reaction Types:

-

Nucleophilic Substitution: Possible due to the presence of the bromine atom in the furan ring.

-

Hydrolysis: The carbonyl group may undergo hydrolysis under certain conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume